dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a fluorophenyl group attached to the pyrazole ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate can be synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of sydnones with dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile . The reaction typically takes place in solvents like toluene or xylene and yields the desired pyrazole derivative in good quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or chlorinating agents can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)pyrazoles: These compounds share the fluorophenyl group but may have different substituents on the pyrazole ring.
Dimethyl pyrazole derivatives: These compounds have similar ester groups but may lack the fluorophenyl group.
Uniqueness
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the combination of the fluorophenyl group and the ester functionalities. This combination can result in distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C13H11FN2O4 |
---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
dimethyl 1-(2-fluorophenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C13H11FN2O4/c1-19-12(17)8-7-16(15-11(8)13(18)20-2)10-6-4-3-5-9(10)14/h3-7H,1-2H3 |
InChI Key |
DQPZRZBAPCPLEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(=O)OC)C2=CC=CC=C2F |
Origin of Product |
United States |
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